molecular formula C10H18F2N2O2 B8090328 tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate

Cat. No.: B8090328
M. Wt: 236.26 g/mol
InChI Key: NZEASWFMIYVAAZ-SSDOTTSWSA-N
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Description

tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a difluoropiperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate typically involves the protection of amines using tert-butyl carbamate. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O). The Boc group is stable towards most nucleophiles and bases, making it a popular choice for protecting amines .

Chemical Reactions Analysis

tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include bases like LDA, NEt3, and t-BuOK, as well as oxidizing agents like KMnO4 and OsO4 . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate involves the protection of amino groups through the formation of a carbamate. The Boc group is cleaved under anhydrous acidic conditions, producing tert-butyl cations. This process is facilitated by the resonance stabilization of the carbonyl oxygen, which acts as a Lewis base .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate include other Boc-protected amines and carbamates such as tert-butyl carbamate and carboxybenzyl (CBz) carbamate . The uniqueness of tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate lies in its specific structure, which includes a difluoropiperidine ring, making it distinct from other carbamates.

Properties

IUPAC Name

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEASWFMIYVAAZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(CNC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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